3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(3,4-Dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]quinoline core substituted with 3,4-dimethoxyphenyl, 8-fluoro, and 3-nitrophenyl groups. These structural features contribute to its distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[4,3-c]quinoline core. The reaction conditions often include the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process.
Substitution Reactions: The introduction of the 3,4-dimethoxyphenyl, 8-fluoro, and 3-nitrophenyl groups is achieved through substitution reactions. These reactions may involve the use of halogenated precursors and nucleophilic substitution mechanisms.
Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or HPLC to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with altered electronic properties.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted pyrazoloquinolines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine: The compound has potential therapeutic applications, including anticancer, antibacterial, and antiviral activities. Its unique structure allows for the design of novel drugs with improved efficacy and selectivity.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. Additionally, its ability to interact with receptors can influence signal transduction processes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the 8-fluoro and 3-nitrophenyl substitutions, resulting in different chemical and biological properties.
8-Fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline:
3-(3,4-Dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline: Lacks the 3-nitrophenyl group, leading to variations in its chemical behavior and biological activity.
Uniqueness
The unique combination of the 3,4-dimethoxyphenyl, 8-fluoro, and 3-nitrophenyl groups in 3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering advantages such as enhanced reactivity, selectivity, and potential therapeutic benefits.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O4/c1-32-21-9-6-14(10-22(21)33-2)23-19-13-26-20-8-7-15(25)11-18(20)24(19)28(27-23)16-4-3-5-17(12-16)29(30)31/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMWNNBJGUOBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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